3-Methoxy-2-(3-nitrophenyl)thiophene

Description

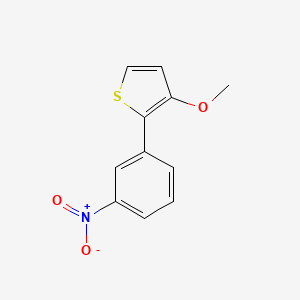

3-Methoxy-2-(3-nitrophenyl)thiophene is a substituted thiophene derivative featuring a methoxy group at the 3-position and a 3-nitrophenyl group at the 2-position of the thiophene ring. This compound is of significant interest in materials science and organic chemistry due to the electronic effects imparted by its substituents.

Properties

CAS No. |

919792-40-8 |

|---|---|

Molecular Formula |

C11H9NO3S |

Molecular Weight |

235.26 g/mol |

IUPAC Name |

3-methoxy-2-(3-nitrophenyl)thiophene |

InChI |

InChI=1S/C11H9NO3S/c1-15-10-5-6-16-11(10)8-3-2-4-9(7-8)12(13)14/h2-7H,1H3 |

InChI Key |

BFPJSDJWPFTXJC-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(SC=C1)C2=CC(=CC=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxy-2-(3-nitrophenyl)thiophene typically involves the following steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized using the Gewald reaction, which involves the condensation of a ketone or aldehyde with a nitrile and elemental sulfur.

Introduction of the Methoxy Group: The methoxy group can be introduced via methylation using reagents such as methyl iodide in the presence of a base like potassium carbonate.

Nitration of the Phenyl Ring: The phenyl ring can be nitrated using a mixture of concentrated nitric acid and sulfuric acid under controlled conditions to introduce the nitro group.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes, utilizing similar reaction conditions as described above but optimized for efficiency and yield.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: Electrophilic substitution reactions can occur on the thiophene ring, allowing for further functionalization.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide.

Reduction: Hydrogen gas with palladium on carbon or iron powder with hydrochloric acid.

Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products:

Oxidation: Formation of methoxy-substituted aldehydes or acids.

Reduction: Formation of 3-Methoxy-2-(3-aminophenyl)thiophene.

Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

3-Methoxy-2-(3-nitrophenyl)thiophene has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

Industry: Utilized in the development of organic semiconductors and materials for electronic devices.

Mechanism of Action

The mechanism of action of 3-Methoxy-2-(3-nitrophenyl)thiophene depends on its specific application:

Biological Activity: The compound may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific biological pathways.

Electronic Properties: In materials science, the compound’s electronic properties are influenced by the conjugation of the thiophene ring and the presence of electron-donating and electron-withdrawing groups.

Comparison with Similar Compounds

Comparison with Similar Thiophene Derivatives

Structural and Electronic Comparisons

Bond Lengths and Stability

Evidence from crystallographic studies highlights key structural features. The N=C bond length in 3-Methoxy-2-(3-nitrophenyl)thiophene derivatives (e.g., 1.269–1.278 Å) is consistent with similar compounds such as 3-methoxy-2-[(E)-(4-methoxyphenyl)imino)methyl)phenol (1.278 Å) and 2-[(4-hydroxyphenyl)iminomethyl]-thiophene (1.282 Å). These similarities suggest comparable conjugation and stability in the imine or nitrophenyl-linked systems .

Substituent Effects

- Methoxy vs. Nitro Groups: The electron-donating methoxy group enhances electron density on the thiophene ring, while the nitro group reduces it. This contrast is critical in tuning redox potentials for electrochemical applications.

- Comparison with 3-Phenylthiophene : The absence of substituents in 3-phenylthiophene (CAS 2404-87-7) results in a neutral electronic structure, contrasting sharply with the polarized system of the target compound .

Radical Reactivity

Relative reactivity studies (Table IV in ) show that thiophenes with 3-nitrophenyl substituents exhibit a reactivity of 1.96 toward aryl radicals, higher than methoxyphenyl-substituted thiophenes (1.066–1.2). This is attributed to the nitro group’s ability to stabilize radical intermediates through resonance .

Arylation Reactions

Knochel-Hauser base-mediated arylation, used in synthesizing 3-Methoxy-2-(4-methoxyphenyl)thiophene (), demonstrates regioselectivity differences. The nitro group in the target compound may hinder electrophilic substitution at the 5-position compared to methoxy-substituted analogs.

Melting Points and Phase Behavior

The introduction of a nitro group increases melting points due to enhanced dipole interactions. For example, citrate-capped LCMO derivatives with nitroaryl groups exhibit distinct phase transitions compared to methoxy-substituted analogs ().

Comparative Data Tables

Table 1: Substituent Effects on Thiophene Reactivity

Table 2: Structural Parameters of Selected Thiophenes

| Compound | N=C Bond Length (Å) | N–C Bond Length (Å) | Reference |

|---|---|---|---|

| This compound | 1.269 | 1.419 | |

| 2-[(4-Hydroxyphenyl)iminomethyl]-thiophene | 1.282 | 1.422 | |

| 3-Methoxy-2-[(4-methoxyphenyl)imino]phenol | 1.278 | 1.419 |

Biological Activity

3-Methoxy-2-(3-nitrophenyl)thiophene is an organic compound notable for its unique structure, which includes a thiophene ring substituted with a methoxy group and a nitro group on the phenyl moiety. This compound has garnered attention in medicinal chemistry and materials science due to its potential biological activities, particularly in antimicrobial and anticancer applications.

Chemical Structure and Properties

- Molecular Formula : C₉H₈N₂O₂S

- Structural Features :

- Thiophene ring

- Methoxy group (-OCH₃)

- Nitro group (-NO₂) on the phenyl ring

The specific arrangement of these substituents plays a crucial role in determining the compound's reactivity and biological activity.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. It has been evaluated against various microorganisms, demonstrating varying degrees of effectiveness.

Case Study: Inhibitory Concentration

In studies assessing the minimum inhibitory concentration (MIC) required to inhibit the growth of bacteria such as E. coli and M. luteus, compounds with similar thiophene structures have shown promising results:

| Compound | MIC (µg/mL) | Organism Tested |

|---|---|---|

| This compound | TBD | E. coli |

| 2-Chloro-3,5-dinitrothiophene | 5 | E. coli |

| 2-Nitrothiophene | 50 | M. luteus |

The exact MIC for this compound is still under investigation, but its structural similarities to other active compounds suggest it may possess comparable efficacy.

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. The compound's mechanism of action may involve the modulation of cellular pathways through interactions with specific enzymes or receptors.

Cytotoxicity Studies

In vitro cytotoxicity tests have been performed on several cancer cell lines, including MCF-7 (breast cancer), HepG2 (liver cancer), and HCT-116 (colon cancer). The following table summarizes findings from these studies:

| Cell Line | IC₅₀ (µM) | Reference Compound |

|---|---|---|

| MCF-7 | TBD | Doxorubicin |

| HepG2 | TBD | Doxorubicin |

| HCT-116 | TBD | Doxorubicin |

Preliminary results indicate that this compound may exhibit cytotoxic effects similar to established chemotherapeutic agents, although further research is required to confirm these findings.

The biological activity of this compound may be attributed to several mechanisms:

- Nucleophilic Attack : Compounds like this compound can undergo nucleophilic attack by intracellular thiols, leading to biological effects.

- Formation of Meisenheimer Complexes : This reaction pathway is believed to contribute to its antimicrobial properties.

- Cell Cycle Modulation : Studies suggest that treated cancer cells exhibit alterations in cell cycle progression, indicating potential apoptotic pathways being activated.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.